molecular formula C10H19ClN2O B1341698 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride CAS No. 188979-07-9

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride

货号: B1341698
CAS 编号: 188979-07-9
分子量: 218.72 g/mol
InChI 键: JVBSYPAMUFSLLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Development

The development of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride emerges from the broader historical progression of heterocyclic chemistry, particularly the systematic study of nitrogen-containing ring systems that began in the nineteenth century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who named the compound after obtaining it through the reaction of piperine with nitric acid. Similarly, pyrrolidine chemistry developed through systematic investigations of cyclic secondary amines, with pyrrolidine being recognized as tetrahydropyrrole and classified as a saturated heterocycle.

The synthesis and characterization of compounds containing both piperidine and pyrrolidine structural elements represents a more recent development in medicinal chemistry, driven by the recognition that such dual heterocyclic systems often exhibit enhanced biological activity compared to their individual components. Research into 4-piperidinyl derivatives has intensified over the past several decades, as evidenced by extensive studies on various substituted piperidines and their pharmaceutical applications. The specific compound this compound has been registered in chemical databases with the Chemical Abstracts Service number 188979-07-9, indicating its recognition as a distinct chemical entity for research purposes.

The industrial production methods for related piperidine derivatives have evolved significantly, with modern approaches utilizing hydrogenation of pyridine over molybdenum disulfide catalysts, or alternatively through modified Birch reduction using sodium in ethanol. These synthetic methodologies have provided the foundation for developing more complex derivatives such as the subject compound, which requires sophisticated multi-step synthetic approaches to achieve the desired dual heterocyclic structure.

Nomenclature and Chemical Classification

The nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry for complex heterocyclic compounds. The primary International Union of Pure and Applied Chemistry name is designated as this compound, with the numerical prefix indicating the position of substitution on the piperidine ring. Alternative systematic names include Methanone, 4-piperidinyl-1-pyrrolidinyl-, hydrochloride, which follows the functional group priority naming system where methanone serves as the parent functional group.

The compound exhibits multiple synonymous designations that reflect different naming approaches and regional preferences. These include 4-Pyrrolidinocarbonylpiperidine hydrochloride, which emphasizes the carbonyl connection between the ring systems, and (Piperidin-4-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride, which provides a more descriptive structural representation. The Chemical Abstracts Service has assigned the registry number 188979-07-9 specifically to the hydrochloride salt form, while the free base form carries the distinct registry number 35090-95-0.

From a chemical classification perspective, this compound belongs to the broader category of heterocyclic ketones, specifically those containing multiple nitrogen heterocycles. The molecular formula C10H19ClN2O indicates the presence of ten carbon atoms, nineteen hydrogen atoms, one chlorine atom (from the hydrochloride salt formation), two nitrogen atoms, and one oxygen atom. The monoisotopic mass has been determined to be 218.118591 atomic mass units, providing precise mass spectrometric identification capabilities.

属性

IUPAC Name

piperidin-4-yl(pyrrolidin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBSYPAMUFSLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589639
Record name (Piperidin-4-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188979-07-9
Record name (Piperidin-4-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidine-1-carbonyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthesis of 1-Benzyl-4-piperidinylpiperidine Intermediates

A key intermediate in related piperidinyl compounds is 1-benzyl-4-piperidinylpiperidine, prepared by reduction of 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine using a reducing agent, followed by organic solvent extraction and evaporation. This intermediate is then subjected to catalytic hydrogenation in the presence of palladium on carbon (Pd/C) under hydrogen atmosphere at elevated temperature (110-120°C) and pressure (~20 kg/cm²) to remove the benzyl protecting group and yield 4-piperidinylpiperidine. The product is isolated by filtration, solvent evaporation, and treatment with hydrogen chloride gas to precipitate the dihydrochloride salt, which is recrystallized from ethanol-ether mixtures to enhance purity.

Preparation of 1-Benzyl-4-keto-3-piperidine Acid Methyl Ester

This intermediate is synthesized by reacting N,N-bis(β-methyl propionate) benzylamine with sodium in a refluxing mixture of anhydrous toluene and methanol. The reaction mixture becomes viscous and is refluxed for 5 hours. After cooling, the mixture is treated with ice water and adjusted to weakly alkaline pH with sodium hydroxide. Extraction with ethyl acetate removes unreacted amine, and distillation under reduced pressure yields the methyl ester intermediate.

Hydrolysis and Isolation of 1-Benzyl-4-piperidone

The methyl ester is hydrolyzed by refluxing with 20% hydrochloric acid for 5 hours. After cooling, neutralization with sodium hydroxide and extraction with ethyl acetate, the organic layer is washed, dried, and distilled under reduced pressure to isolate 1-benzyl-4-piperidone. This ketone intermediate is crucial for further transformations toward the target compound.

Conversion to 4-Piperidinylpiperidine Hydrochloride

Hydrogenation of 1-benzyl-4-piperidinylpiperidine in toluene with Pd/C catalyst under hydrogen atmosphere at 110-120°C and 20 kg/cm² pressure for about 3 hours removes the benzyl group. After catalyst removal and solvent evaporation, the residue is dissolved in anhydrous ether and treated with hydrogen chloride gas to precipitate the dihydrochloride salt. Recrystallization from ethanol-ether yields pure 4-piperidinylpiperidine dihydrochloride.

Preparation of 1-Chlorocarbonyl-4-piperidinylpiperidine Hydrochloride

An alternative method involves the reaction of 4-piperidinylpiperidine with chlorinating agents such as thionyl chloride or phosphorus oxychloride at room temperature or below. The reaction is conducted under nitrogen atmosphere with possible addition of trialkylsilyl halides to improve yield. After reaction completion, the mixture is filtered, washed, dried, concentrated, and recrystallized to obtain high-purity 1-chlorocarbonyl-4-piperidinylpiperidine hydrochloride.

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield / Notes
1 N,N-bis(β-methyl propionate) benzylamine Na, toluene/methanol reflux, 5 h 1-Benzyl-4-keto-3-piperidine acid methyl ester 60.1 g isolated
2 1-Benzyl-4-keto-3-piperidine acid methyl ester 20% HCl reflux 5 h, neutralize with NaOH, extract 1-Benzyl-4-piperidone 37.6 g isolated
3 1-Benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine Reducing agent, organic solvent extraction 1-Benzyl-4-piperidinylpiperidine Not specified
4 1-Benzyl-4-piperidinylpiperidine Pd/C, H2, 110-120°C, 20 kg/cm², 3 h 4-Piperidinylpiperidine 159 g dihydrochloride salt obtained
5 4-Piperidinylpiperidine HCl gas in anhydrous ether, recrystallization 4-Piperidinylpiperidine dihydrochloride salt High purity after recrystallization
  • The use of benzyl protecting groups facilitates selective transformations on the piperidine ring and is efficiently removed by catalytic hydrogenation.
  • The hydrolysis of methyl esters under acidic conditions followed by neutralization and extraction is a reliable method to obtain ketone intermediates.
  • Chlorination methods for preparing 1-chlorocarbonyl derivatives are enhanced by inert atmosphere and additives like trialkylsilyl halides, improving yield and purity.
  • The final hydrochloride salt formation by bubbling HCl gas into ether solutions is a standard approach to isolate stable crystalline salts suitable for pharmaceutical applications.
  • The described methods emphasize safety, operational simplicity, and scalability, with yields and purities suitable for industrial synthesis.

The preparation of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride involves multi-step synthetic routes starting from benzyl-protected piperidine derivatives, progressing through ketone intermediates, and culminating in catalytic hydrogenation and salt formation. The methods are well-documented in patent literature and research reports, highlighting efficient reaction conditions, purification techniques, and yield optimization strategies. These preparation methods provide a robust foundation for producing this compound for further pharmaceutical synthesis applications.

化学反应分析

Types of Reactions

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or pyrrolidine derivatives.

科学研究应用

Chemistry

In synthetic chemistry, 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride serves as a building block for more complex molecules. It is utilized in various organic reactions, contributing to the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been studied for its biological activities:

  • Antimicrobial Properties : In vitro studies indicate significant antimicrobial activity against various bacterial strains, suggesting its potential as a treatment for infections. Minimum inhibitory concentrations (MIC) range from 3.12 μg/mL to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
  • Antiviral Effects : Preliminary research suggests that it may inhibit viral replication, although further studies are necessary to clarify the mechanisms involved.
  • Anticancer Potential : The compound shows promise as an anticancer agent by inhibiting tubulin polymerization crucial for cancer cell growth. Certain derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines.

Medicine

Research is ongoing to explore its therapeutic potential for various diseases:

  • Neurodegenerative Disorders : The compound's ability to inhibit glycogen synthase kinase 3 beta (GSK-3β) positions it as a candidate for treating conditions like Alzheimer's disease.
  • Neuroleptic Activity : Related compounds have been identified as neuroleptic agents, indicating potential applications in treating psychiatric disorders .

Structure-Activity Relationships (SAR)

Recent studies have focused on the structure-activity relationships of this compound and its derivatives. Modifications to the core structure have led to enhanced biological activity and metabolic stability. For instance, specific substitutions on the piperidine nitrogen atom have resulted in improved potency against GSK-3β while maintaining low cytotoxicity.

GSK-3β Inhibition

A series of derivatives were synthesized and evaluated for their inhibitory effects on GSK-3β. The most potent compounds demonstrated IC50 values as low as 360 nM, indicating strong potential as therapeutic agents for conditions like Alzheimer's disease.

Antimicrobial Testing

In comparative studies against standard antibiotics, derivatives of this compound exhibited significant antimicrobial activity with MIC values ranging from 3.12 μg/mL to 12.5 μg/mL against common bacterial strains.

Data Summary

Biological ActivityIC50 ValuesMIC ValuesTarget Pathway
GSK-3β Inhibition360 - 480 nM-Cell signaling pathways
Antimicrobial Activity-3.12 - 12.5 μg/mLBacterial cell wall synthesis
Antiviral Activity--Viral replication inhibition

作用机制

The mechanism of action of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares structural features, molecular properties, and applications of 4-piperidinyl(1-pyrrolidinyl)methanone hydrochloride and related compounds:

Compound Name Key Structural Differences Molecular Formula Molecular Weight Biological Activity/Applications References
4-Piperidinyl(1-pyrrolidinyl)methanone HCl 4-piperidinyl, pyrrolidinyl group C₁₀H₁₇ClN₂O 216.71* Potential MCH-R1 antagonist; research use
3-Piperidinyl(1-pyrrolidinyl)methanone HCl 3-piperidinyl isomer C₁₀H₁₇ClN₂O 216.71 MCH-R1 antagonist synthesis
Morpholino(4-piperidinyl)methanone HCl Morpholino replaces pyrrolidinyl C₁₀H₁₈ClN₂O₂ 234.72 Chemical research (no specific activity)
(4-Amino-1-piperidinyl)(1-piperidinyl)methanone HCl Amino substituent on piperidine C₁₁H₂₂ClN₃O 247.77 Intermediate for drug synthesis

*Molecular weight inferred from structural analogs due to lack of direct data.

Key Observations:
  • Positional Isomerism : The 3-piperidinyl isomer (T9968) is explicitly linked to MCH-R1 antagonism, while the 4-piperidinyl variant’s activity remains speculative. Positional changes can alter receptor binding affinity and pharmacokinetics .
  • Amino Substitution: The amino group in (4-Amino-1-piperidinyl)(1-piperidinyl)methanone HCl may improve hydrogen bonding, influencing interactions with biological targets .

生物活性

4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, commonly referred to as 4-PPM, is a synthetic compound characterized by its unique structural features, including a piperidine ring and a pyrrolidine moiety. Its molecular formula is C10H19ClN2OC_{10}H_{19}ClN_2O, with a molecular weight of approximately 218.72 g/mol. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications.

Applications in Research

4-PPM has garnered interest in several scientific fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Pharmacology : Investigations have focused on its binding affinity to various receptors, hinting at possible roles in drug development and therapeutic interventions.
  • Material Science : The compound's unique chemical structure may lend itself to applications in polymers and catalysts.

Comparative Analysis with Similar Compounds

The following table compares 4-PPM with other structurally related compounds:

Compound NameMolecular FormulaKey Features
4-Hydroxy-1-piperidinyl(2-pyrrolidinyl)methanone hydrochlorideC10H20ClN2OHydroxyl group enhances solubility and reactivity
4-Piperidinyl(1-pyrrolidinyl)carbonylC10H19ClN2OPotential analgesic effects
N-Methyl-4-piperidoneC6H13NOUsed in synthetic chemistry, lacks pyrrolidine

These compounds share structural motifs but differ in their functional groups or substituents, which may lead to variations in their biological activity and applications.

In Vitro Studies

Research has indicated that 4-PPM exhibits notable biological activity. For instance, studies have explored its potential as an anti-inflammatory agent through modulation of the NLRP3 inflammasome. A pharmacophore-hybridization strategy was employed to evaluate the compound's efficacy in preventing pyroptosis and IL-1β release. Results showed that variants of similar compounds demonstrated significant inhibition rates, suggesting that structural modifications could enhance biological activity .

Therapeutic Potential

While specific data on therapeutic outcomes for 4-PPM are currently sparse, piperidine derivatives are generally associated with diverse pharmacological effects, including antihypertensive and antimicrobial properties . This broad spectrum of activity positions 4-PPM as a candidate for further exploration in drug discovery processes.

Safety Profile

Due to the lack of extensive toxicological data, caution is advised when handling 4-PPM. Preliminary assessments indicate that it may exhibit irritant properties . Future studies should focus on establishing a comprehensive safety profile to facilitate its safe application in research and potential therapeutic contexts.

常见问题

Q. What synthetic routes are recommended for synthesizing 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, and how can purity be optimized?

The compound is typically synthesized via Mannich reactions, where a ketone reacts with formaldehyde and an amine component under controlled conditions. For instance, similar piperidine derivatives are synthesized using phenethylamine hydrochloride and acetophenone derivatives, achieving yields of 87–98% . Purification methods include recrystallization (e.g., using ethanol or acetone) or chromatography (silica gel columns with dichloromethane/methanol gradients). Purity optimization requires monitoring reaction progress via TLC and ensuring anhydrous conditions to minimize side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : Proton and carbon NMR identify characteristic peaks, such as piperidine/pyrrolidine N–H protons (~1.5–2.5 ppm) and carbonyl carbons (~170–210 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₀H₁₈N₂O·HCl has a theoretical mass of 218.72 Da) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) using acetonitrile/water mobile phases .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Decomposition Risks : Thermal degradation produces hazardous gases (e.g., hydrogen chloride, carbon monoxide). Use fume hoods and self-contained breathing apparatus during heating .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of via licensed waste management services .

Q. How should this compound be stored to ensure long-term stability?

Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, light, and incompatible materials (e.g., strong oxidizers). Stability studies indicate no decomposition under these conditions for ≥12 months .

Q. What pharmacological applications are associated with this compound?

It serves as a precursor for:

  • CNS Drug Development : Structural analogs (e.g., donepezil hydrochloride) target acetylcholinesterase in Alzheimer’s disease .
  • Receptor Antagonists : Piperidine derivatives are explored as serotonin or dopamine receptor modulators .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Temperature Control : Maintain 0–5°C during amine-formaldehyde condensation to prevent over-alkylation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate Mannich reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Real-Time Monitoring : Use in-situ FTIR to track carbonyl group consumption .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting points)?

  • Method Validation : Replicate experiments using standardized protocols (e.g., USP/EP guidelines for melting point determination) .
  • Batch Analysis : Compare multiple synthesis batches to isolate variability sources (e.g., residual solvents affecting solubility) .
  • Collaborative Studies : Cross-validate data with independent labs using identical instrumentation .

Q. What mechanistic insights are critical for designing derivatives with enhanced bioactivity?

  • Structure-Activity Relationship (SAR) : Modify substituents on the piperidine/pyrrolidine rings to alter lipophilicity (logP) and binding affinity. For example, fluorination at the 4-position increases blood-brain barrier penetration .
  • Computational Modeling : Perform molecular docking to predict interactions with target proteins (e.g., acetylcholinesterase) .

Q. What methodologies are recommended for assessing in vitro toxicity and metabolic stability?

  • Cytotoxicity Assays : Use MTT assays on HepG2 cells to determine IC₅₀ values .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life .
  • Reactive Metabolite Screening : Trapping studies with glutathione identify electrophilic intermediates .

Q. How can researchers resolve discrepancies in pharmacological data between in vitro and in vivo models?

  • Pharmacokinetic Profiling : Measure plasma protein binding and bioavailability to correlate in vitro potency with in vivo efficacy .
  • Metabolite Identification : Use HR-MS and NMR to characterize major metabolites and assess their activity .
  • Dose-Response Studies : Adjust dosing regimens to account for species-specific metabolic differences (e.g., cytochrome P450 variations) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。